molecular formula C20H14N4O6 B13737850 6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione CAS No. 42357-98-2

6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione

Cat. No.: B13737850
CAS No.: 42357-98-2
M. Wt: 406.3 g/mol
InChI Key: WCDDKUNFTZUFEA-UHFFFAOYSA-N
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Description

Properties

CAS No.

42357-98-2

Molecular Formula

C20H14N4O6

Molecular Weight

406.3 g/mol

IUPAC Name

6-hydroxy-5-[(2-methoxy-4-nitrophenyl)diazenyl]-2-methylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C20H14N4O6/c1-23-19(26)12-5-3-4-11-17(12)13(20(23)27)9-15(18(11)25)22-21-14-7-6-10(24(28)29)8-16(14)30-2/h3-9,25H,1-2H3

InChI Key

WCDDKUNFTZUFEA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])OC)C1=O

Origin of Product

United States

Preparation Methods

Detailed Stepwise Preparation

Step Description Reagents & Conditions Notes
1 Diazotization of 2-methoxy-4-nitroaniline 2-methoxy-4-nitroaniline dissolved in acidic medium (HCl), cooled to 0–5°C; sodium nitrite (NaNO2) added dropwise Formation of diazonium salt; temperature control critical to maintain stability
2 Preparation of coupling component 6-hydroxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione synthesized or procured Provides nucleophilic site for azo coupling
3 Azo coupling reaction Slowly add diazonium salt solution to coupling component in alkaline or neutral medium (pH 7–9), stirred at low temperature (0–10°C) Formation of azo bond (-N=N-) linking aromatic rings
4 Isolation and purification Filtration, washing with cold water, recrystallization from suitable solvent (e.g., ethanol or methanol) Ensures removal of impurities and unreacted starting materials

Reaction Conditions and Parameters

  • Temperature: Diazotization and coupling steps are performed at low temperatures (0–5°C) to stabilize diazonium intermediates and prevent decomposition.
  • pH: Diazotization requires acidic conditions (pH ~1–2), whereas azo coupling is favored in neutral to slightly alkaline conditions (pH 7–9).
  • Reaction Time: Diazotization typically takes 15–30 minutes; coupling reaction proceeds over 1–2 hours under stirring.
  • Solvents: Commonly aqueous acidic and alkaline media; organic solvents like ethanol may be used for recrystallization.

Analytical Data and Purity Assessment

Characterization Techniques

Physical and Chemical Properties Summary

Property Value
Molecular Formula C20H14N4O6
Molecular Weight 406.35 g/mol
Density 1.5 g/cm³
Boiling Point 690 °C at 760 mmHg
Flash Point 371 °C
LogP (octanol/water) 3.41
Appearance White to light yellow solid

Research Findings on Preparation Optimization

  • Yield Improvement: Optimization of pH and temperature during coupling enhances yield by minimizing side reactions.
  • Purity Enhancement: Recrystallization solvent choice affects purity; ethanol provides good crystallinity and purity.
  • Reaction Monitoring: Use of HPLC allows real-time tracking, enabling timely quenching and isolation.
  • Scalability: Multi-step synthesis is amenable to scale-up with controlled addition rates and cooling systems.

Summary Table of Preparation Method

Aspect Details
Starting Materials 2-methoxy-4-nitroaniline, 6-hydroxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione
Key Reaction Diazotization of aniline derivative followed by azo coupling
Reaction Medium Acidic for diazotization; neutral to alkaline for coupling
Temperature Range 0–10°C
Purification Filtration, washing, recrystallization
Characterization HPLC, NMR, MS, UV-Vis, melting point

Chemical Reactions Analysis

Types of Reactions

“6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
One of the primary applications of this compound is in analytical chemistry, specifically in High-Performance Liquid Chromatography (HPLC). It can be effectively analyzed using a reverse phase HPLC method, which utilizes a mobile phase consisting of acetonitrile and water, with phosphoric acid as an additive. For mass spectrometry applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separation processes .

Mass Spectrometry
In addition to HPLC, the compound's stability and unique structure make it a candidate for mass spectrometry analysis. Its ability to form stable ions under various conditions allows for detailed structural elucidation and quantification in complex mixtures .

Biochemical Applications

Potential as a Biological Marker
Due to its azo group, the compound may exhibit interesting interactions with biological systems, potentially serving as a biological marker or probe in biochemical assays. The nitrophenyl moiety could facilitate binding to specific biological targets, making it useful in drug design and development .

Photochemical Studies
The compound's structure suggests it may have photochemical properties that can be exploited in studies involving light-induced reactions. This could include applications in photodynamic therapy or as a photosensitizer in various biochemical assays .

Environmental Monitoring

Given its azo structure, there is potential for this compound to be used in environmental monitoring for azo dyes and their degradation products. Research indicates that certain azo compounds can undergo reductive cleavage to release carcinogenic amines, making them significant for environmental health assessments . Thus, monitoring their presence in wastewater or industrial effluents could be critical.

Case Studies and Research Findings

Several studies have highlighted the importance of azo compounds similar to 6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione:

  • Azo Dye Toxicity Assessment : Research conducted by NICNAS assessed various azo dyes' potential to release carcinogenic amines upon metabolic transformation. The findings indicated that monitoring such compounds is essential for human health risk assessments .
  • Analytical Method Development : A study demonstrated the successful application of HPLC for the separation and analysis of azo compounds, showcasing methodologies that could be adapted for this specific compound .

Mechanism of Action

The mechanism of action of “6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” depends on its application:

    Dyeing: The compound binds to fibers through various interactions, including hydrogen bonding and van der Waals forces.

    Biological Activity: If it exhibits antimicrobial or anticancer properties, it may interact with cellular components, such as DNA or proteins, disrupting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benz(de)isoquinoline-dione Family

Compound A : 5-[(4-Chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
  • Key Differences :
    • Substituents : Replaces the 2-methoxy-4-nitrophenylazo group with a 4-chlorophenylazo moiety.
    • Side Chain : Features a 3-methoxypropyl group at position 2 instead of a methyl group .
  • The longer 3-methoxypropyl chain could increase steric hindrance, affecting molecular packing or reactivity .
Compound B : 2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione
  • Key Differences: Substituents: Lacks the azo group but includes a dimethylamino (-N(CH₃)₂) group at position 6 and an aminoethyl (-CH₂CH₂NH₂) side chain at position 2 .
  • Implications: The amino groups enhance polarity, improving solubility in aqueous media. This compound is utilized in pharmaceuticals and dyes due to its tunable electronic properties .
Compound C : 6-(Dimethylamino)-2-(2-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NF6)
  • Key Differences: Substituents: Incorporates a thiadiazole ring linked via a methylaminoethyl chain, introducing sulfur-based heterocyclic chemistry .
  • Implications :
    • The thiadiazole group may confer unique biological activity, such as enzyme inhibition or antimicrobial effects.
    • Higher molecular weight (410.49 g/mol) compared to the target compound (406.35 g/mol) .

Comparative Analysis of Key Properties

Property Target Compound Compound A Compound B Compound C (NF6)
Core Structure Benz(de)isoquinoline-dione Benz(de)isoquinoline-dione Benz(de)isoquinoline-dione Benz(de)isoquinoline-dione
Position 2 Substituent Methyl 3-Methoxypropyl 2-Aminoethyl Thiadiazol-methylaminoethyl
Position 5/6 Groups 2-Methoxy-4-nitrophenylazo 4-Chlorophenylazo Dimethylamino Dimethylamino
Molecular Weight 406.35 g/mol Not reported Not reported 410.49 g/mol
Applications API Not specified Pharmaceuticals, dyes Not specified

Functional Group Impact on Performance

  • Chloro Group (Compound A) : Introduces halogen bonding, which may improve binding affinity in biological systems but reduce solubility compared to nitro derivatives .
  • Aminoethyl Chain (Compound B): Increases hydrophilicity, making it suitable for drug formulations requiring aqueous compatibility .

Q & A

Q. What are the optimal synthetic routes for preparing 6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Azo Coupling : React 2-methoxy-4-nitroaniline with a diazonium salt precursor under acidic conditions (0–5°C) to form the azo linkage. Control pH to prevent premature decomposition .

Isoquinoline Backbone Assembly : Condense the azo intermediate with a substituted maleimide or naphthalic anhydride derivative under reflux in polar aprotic solvents (e.g., DMF) .

Functionalization : Introduce the methyl group at position 2 via nucleophilic substitution or alkylation, optimizing temperature and catalyst (e.g., K₂CO₃ in acetone) .
Key Validation : Monitor reaction progress using HPLC (C18 column, acetonitrile/water mobile phase) and confirm purity via melting point analysis and NMR (DMSO-d₆, 500 MHz) .

Q. How can the electronic and steric effects of substituents influence the compound’s photophysical properties?

  • Methodological Answer : The nitro (-NO₂), methoxy (-OCH₃), and hydroxy (-OH) groups create a push-pull electronic system:
  • Nitro Group : Enhances electrophilicity, stabilizing charge-transfer transitions (λmax shifts observed via UV-Vis spectroscopy in ethanol) .
  • Methoxy/Hydroxy Groups : Act as electron donors, modulating solubility and π-π stacking interactions (confirmed by fluorescence quenching assays) .
    Experimental Design : Compare absorption/emission spectra of derivatives with substituent variations (e.g., replacing -NO₂ with -NH₂) to isolate electronic contributions .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement :
  • Crystal Growth : Slow evaporation from DMSO/EtOH mixtures at 25°C.
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • Validation : Check R-factor (< 0.05) and residual electron density maps. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) .

Advanced Research Questions

Q. How does the azo group’s redox behavior impact the compound’s stability under physiological conditions?

  • Methodological Answer : The azo (-N=N-) bond is prone to enzymatic reduction (e.g., azoreductases in the liver):
  • In Vitro Assay : Incubate with rat liver microsomes (NADPH cofactor, pH 7.4) and monitor degradation via LC-MS/MS .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Compare with analogs lacking electron-withdrawing groups (e.g., -NO₂ → -CH₃) to identify stabilizing substituents .

Q. What computational strategies predict binding affinity to biological targets like DNA topoisomerases?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Docking : Use the crystal structure of human topoisomerase I (PDB: 1T8I) and assign partial charges via AM1-BCC.

MD Simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2.0 Å) .
Validation : Correlate computational ΔG values with experimental IC₅₀ from enzyme inhibition assays .

Q. How can environmental degradation pathways be modeled for this compound?

  • Methodological Answer : Follow OECD Guidelines 307 (soil degradation) and 309 (water/sediment systems):
  • Soil Studies : Spike compound into loamy soil (pH 6.5) and monitor degradation via GC-MS. Identify metabolites (e.g., nitro-reduction products) .
  • QSAR Modeling : Use EPI Suite to predict biodegradation half-lives and ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) .

Key Considerations for Experimental Design

  • Contradiction Management : If spectral data conflicts with computational predictions (e.g., unexpected fluorescence quenching), re-examine solvent polarity effects or aggregation-induced emission (AIE) artifacts .
  • Advanced Characterization : Use time-resolved fluorescence to disentangle electronic effects from steric hindrance in solution-phase studies .

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